molecular formula C10H10BrNO3 B6168761 3-(4-bromophenyl)-3-carbamoylpropanoic acid CAS No. 845786-00-7

3-(4-bromophenyl)-3-carbamoylpropanoic acid

Cat. No. B6168761
CAS RN: 845786-00-7
M. Wt: 272.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-3-carbamoylpropanoic acid (3-BPPA) is an organic acid derived from bromobenzene, a compound found in a variety of products including paint, plastics, and adhesives. 3-BPPA has been studied for its potential applications in the fields of synthetic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

3-(4-bromophenyl)-3-carbamoylpropanoic acid has been studied for its potential applications in the fields of synthetic chemistry, biochemistry, and pharmacology. In synthetic chemistry, it has been used as a reagent for the synthesis of various organic compounds. In biochemistry, it has been used as a substrate for the production of enzymes. In pharmacology, it has been studied for its potential use as an inhibitor of enzymes involved in the metabolism of drugs.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-3-carbamoylpropanoic acid is not fully understood. However, it is believed that 3-(4-bromophenyl)-3-carbamoylpropanoic acid binds to certain enzymes, such as cytochrome P450 enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to changes in the metabolism of drugs, which can affect their pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromophenyl)-3-carbamoylpropanoic acid have not been extensively studied. However, it is believed that 3-(4-bromophenyl)-3-carbamoylpropanoic acid may affect the metabolism of drugs, leading to changes in their pharmacological effects. In addition, 3-(4-bromophenyl)-3-carbamoylpropanoic acid may affect the activity of certain enzymes, leading to changes in biochemical processes.

Advantages and Limitations for Lab Experiments

The use of 3-(4-bromophenyl)-3-carbamoylpropanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it can be easily synthesized from bromobenzene. In addition, it is relatively stable and can be stored for prolonged periods of time. However, it is important to note that 3-(4-bromophenyl)-3-carbamoylpropanoic acid is a toxic compound, and proper safety precautions must be taken when handling it.

Future Directions

The potential applications of 3-(4-bromophenyl)-3-carbamoylpropanoic acid are vast and varied. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It is also important to explore the potential use of 3-(4-bromophenyl)-3-carbamoylpropanoic acid as a drug inhibitor, as well as its potential use in the synthesis of other organic compounds. In addition, further research is needed to explore its potential use as a substrate in biochemistry and its potential use in other fields, such as agriculture and food science.

Synthesis Methods

3-(4-bromophenyl)-3-carbamoylpropanoic acid can be synthesized from bromobenzene using a two-step reaction. The first step involves the reaction of bromobenzene with sodium hydroxide in an aqueous solution to form an intermediate, 4-bromophenol. The second step involves the reaction of 4-bromophenol with ethyl chloroformate in an aqueous solution to form 3-(4-bromophenyl)-3-carbamoylpropanoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-3-carbamoylpropanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include bromination, amidation, and carboxylation reactions.", "Starting Materials": [ "4-bromobenzene", "N,N-dimethylformamide (DMF)", "potassium carbonate (K2CO3)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "3-aminopropanoic acid" ], "Reaction": [ "Step 1: Bromination of 4-bromobenzene using bromine and a Lewis acid catalyst to form 4-bromo-phenyl bromide.", "Step 2: Amidation of 4-bromo-phenyl bromide with N,N-dimethylformamide (DMF), potassium carbonate (K2CO3), and N,N'-dicyclohexylcarbodiimide (DCC) to form 4-bromo-phenyl-N,N-dimethylformamide.", "Step 3: Reaction of 4-bromo-phenyl-N,N-dimethylformamide with N-hydroxysuccinimide (NHS) to form the activated ester intermediate.", "Step 4: Reaction of the activated ester intermediate with 3-aminopropanoic acid to form 3-(4-bromophenyl)-3-carbamoylpropanoic acid.", "Step 5: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

845786-00-7

Product Name

3-(4-bromophenyl)-3-carbamoylpropanoic acid

Molecular Formula

C10H10BrNO3

Molecular Weight

272.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.